molecular formula C4H5N3O2 B7894293 5-Methyl-1,2,4-oxadiazole-3-carboxamide

5-Methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No. B7894293
M. Wt: 127.10 g/mol
InChI Key: FJKIQNJEYFIKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,2,4-oxadiazole-3-carboxamide is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,2,4-oxadiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,4-oxadiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemical Rearrangement : 5-Methyl-1,2,4-oxadiazole-3-carboxamide can be produced via the photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions. This process involves hydrolysis and subsequent elimination of water, with the basic structure determined by X-ray analysis (Pfoertner & Daly, 1987).

  • Synthesis for Pharmaceutical Use : A study focused on the acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent to facilitate the synthesis of 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry. This novel synthesis method offers convenience and efficiency in producing compounds containing 1,2,4-oxadiazole-3-carboxamide (Du et al., 2021).

  • Antiviral Activity Study : Research on 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide, a compound similar in structure, found no significant activity against herpes simplex virus type-I (HSV-I) and semliki forest virus (SFV), indicating specific antiviral properties of these compounds (Pratap & Yarovenko, 2000).

  • Structural Analysis in Chemical Reactions : The crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by single-crystal X-ray analysis. This study contributes to understanding the reaction mechanisms and product structures in chemical reactions involving oxadiazole derivatives (Viterbo et al., 1980).

  • Metabolism and Disposition in Drug Discovery : 19F-nuclear magnetic resonance (NMR) spectroscopy was used to study the metabolic fate and excretion balance of compounds containing 1,2,4-oxadiazole-3-carboxamide derivatives. This research aids in the selection of candidates for further development in drug discovery programs (Monteagudo et al., 2007).

  • Synthesis and Antineoplastic Activity : A study reported the synthesis and in silico antineoplastic evaluation of an oxadiazole derivative. This research contributes to the development of chemotherapy agents with reduced side effects, highlighting the role of computational methods in drug discovery (Santos et al., 2021).

properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-6-4(3(5)8)7-9-2/h1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIQNJEYFIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,4-oxadiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.